Methyl (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, also known by its CAS number 113247-37-3, is a chemical compound belonging to the beta-carboline family. This class of compounds is notable for its presence in various natural products and its potential pharmacological properties. The compound features a complex structure that includes a tetrahydro-beta-carboline moiety, which is often associated with neuroactive and psychoactive effects.
Methyl (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is classified as a heterocyclic compound due to the presence of nitrogen in its ring structure. It is derived from the beta-carboline framework, which is commonly found in many biologically active molecules. The compound can be sourced from various synthetic pathways that involve the modification of simpler beta-carboline derivatives or through the Pictet–Spengler reaction involving tryptophan derivatives.
The synthesis of methyl (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves multiple steps:
Recent advancements have introduced microwave-assisted methods to enhance yields and reduce reaction times significantly .
The molecular formula of methyl (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is with a molecular weight of approximately 272.299 g/mol. The structure features:
The compound's InChI key is QZGCHMZBGHVZFB-NSHDSACASA-N, and its canonical SMILES representation is COC(=O)[C@H]1NCc2c(C1)c1ccccc1[nH]2 .
Methyl (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can undergo various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study .
The mechanism of action for methyl (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is primarily linked to its interaction with neurotransmitter systems. Beta-carbolines are known to interact with:
Studies indicate that compounds within this class may exhibit anxiolytic or psychoactive effects depending on their specific structural modifications .
Methyl (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate exhibits several notable physical properties:
These properties suggest that the compound may have reasonable solubility in organic solvents while being less soluble in water .
Methyl (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has several potential applications in scientific research:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: